molecular formula C22H32BN3O4 B13721344 (3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester

(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B13721344
M. Wt: 413.3 g/mol
InChI Key: AFWKNFYPERLANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester is a complex organic molecule that features a boron-containing dioxaborolane ring, a pyrazole ring, and a carbamate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting a boronic acid derivative with a diol under dehydrating conditions.

    Pyrazole Ring Formation: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling Reactions: The dioxaborolane and pyrazole intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

    Carbamate Ester Formation: The final step involves the reaction of the coupled intermediate with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borate esters.

    Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazoles.

    Substitution: The carbamate ester group can participate in nucleophilic substitution reactions to form amides or ureas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Dihydropyrazoles.

    Substitution: Amides or ureas.

Scientific Research Applications

(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester: can be compared with similar compounds such as:

    Boronic Acid Derivatives: These compounds also contain boron and are used in similar applications.

    Pyrazole Derivatives: These compounds share the pyrazole ring and have similar biological activities.

    Carbamate Esters: These compounds have similar functional groups and are used in medicinal chemistry.

Conclusion

This compound: is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool in synthetic chemistry, biology, and medicine.

Properties

Molecular Formula

C22H32BN3O4

Molecular Weight

413.3 g/mol

IUPAC Name

tert-butyl N-[3-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]phenyl]carbamate

InChI

InChI=1S/C22H32BN3O4/c1-15(16-10-9-11-18(12-16)25-19(27)28-20(2,3)4)26-14-17(13-24-26)23-29-21(5,6)22(7,8)30-23/h9-15H,1-8H3,(H,25,27)

InChI Key

AFWKNFYPERLANA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC(=CC=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.